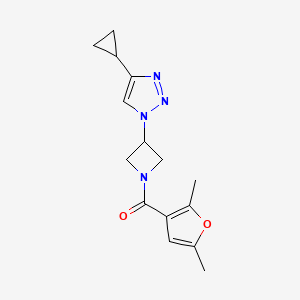

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

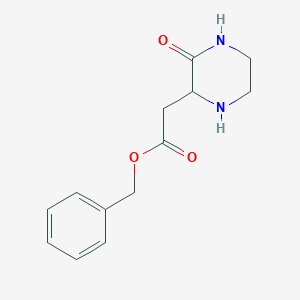

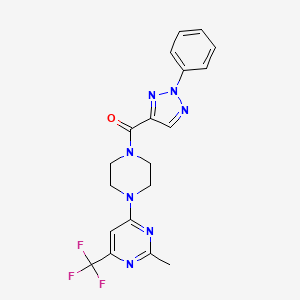

The compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a 1,2,3-triazole ring, an azetidine ring, and a dimethylfuran group. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of similar compounds suggests that there is considerable delocalization of π-electron density within the triazole ring . This could potentially influence the compound’s reactivity and interactions with other molecules.Wissenschaftliche Forschungsanwendungen

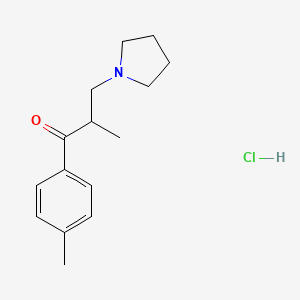

Organic Synthesis and Catalysis

Catalytic Efficiency : A study detailed the preparation and application of a new ligand that forms a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition with low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups, demonstrating outstanding catalytic efficiency for CuAAC (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

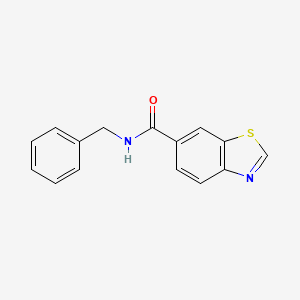

Medicinal Chemistry

Antibacterial and Antifungal Properties : Novel synthetic methods were employed to create 1-[2-(1H-tetrazol-5-yl) ethyl]-1H-benzo[d][1,2,3]triazoles, which exhibited moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans, along with excellent anticonvulsant activity, highlighting their potential in developing new therapeutic agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Materials Science

Synthesis and Characterization : The synthesis and characterization of new 1,2,4-Triazole and Triazolidin derivatives were reported, showcasing methods to create compounds with potential applications in materials science, supported by FT-IR, NMR spectroscopic techniques, and X-ray crystallography (Abosadiya, Anouar, Abusaadiya, Hasbullah, & Yamin, 2018).

Pharmacology

Pharmacological Evaluation : A series of nitrogen and sulfur-containing heterocyclic compounds were synthesized and screened for their antibacterial and antifungal activities, demonstrating the potential of these compounds in pharmacological applications (Mistry & Desai, 2006).

Wirkmechanismus

Target of Action

The compound, also known as (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone, is primarily targeted as a Von Hippel-Lindau (VHL) inhibitor . VHL is a protein that plays a crucial role in cellular response to oxygen levels and is often implicated in various diseases, including anemia and cancer .

Mode of Action

The compound interacts with the VHL protein, inhibiting its function . This inhibition can lead to a variety of effects, depending on the specific disease context. For example, in the case of anemia or ischemia, the inhibition of VHL can lead to increased production of erythropoietin, a hormone that stimulates the production of red blood cells .

Biochemical Pathways

The compound’s action primarily affects the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, VHL promotes the degradation of HIF. When vhl is inhibited by the compound, hif is stabilized and can induce the expression of various genes, including those involved in erythropoiesis and angiogenesis .

Result of Action

The molecular and cellular effects of the compound’s action can vary. In the context of anemia, the stabilization of HIF can lead to increased erythropoiesis, potentially alleviating symptoms of anemia . In the context of cancer, the compound’s action could potentially disrupt tumor growth and angiogenesis .

Eigenschaften

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-9-5-13(10(2)21-9)15(20)18-6-12(7-18)19-8-14(16-17-19)11-3-4-11/h5,8,11-12H,3-4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAOQARDRBCCLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-amino-3-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfanyl}propanoate; trifluoroacetic acid](/img/structure/B2450375.png)

![N-(2-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450378.png)

![3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450380.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2450384.png)